Methyl 4-bromo-3-(trifluoromethyl)phenylacetate Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Brand Name: Vulcanchem
CAS No.: 1159512-71-6
VCID: VC11463401
InChI: InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
SMILES: COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.1

Methyl 4-bromo-3-(trifluoromethyl)phenylacetate

CAS No.: 1159512-71-6

Cat. No.: VC11463401

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.1

Purity: 95

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-(trifluoromethyl)phenylacetate - 1159512-71-6

Specification

CAS No. 1159512-71-6
Molecular Formula C10H8BrF3O2
Molecular Weight 297.1
IUPAC Name methyl 2-[4-bromo-3-(trifluoromethyl)phenyl]acetate
Standard InChI InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
SMILES COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 4-bromo-3-(trifluoromethyl)phenylacetate is C₁₀H₈BrF₃O₂, with a molecular weight of 297.07 g/mol. The structure comprises:

  • A phenyl ring with bromine (Br) at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3).

  • An acetate ester (-OCOCH₃) attached to the phenyl ring’s C1 position.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom acts as a potential leaving group for further functionalization .

Physicochemical Properties

Key properties of methyl 4-bromo-3-(trifluoromethyl)phenylacetate are summarized below:

PropertyValue/DescriptionSource/Similar Compound Reference
Molecular Weight297.07 g/molCalculated
Density~1.3–1.4 g/cm³ (estimated)Extrapolated from
Boiling Point230–250°C (estimated)Comparative analysis with
Flash Point65–75°C (flammable liquid)Analogous to
SolubilityLow in water; soluble in organic solvents (e.g., dichloromethane, ethyl acetate)General ester behavior

The elevated boiling point compared to non-brominated analogs (e.g., methyl [3-(trifluoromethyl)phenyl]acetate, boiling point 210.9°C ) reflects increased molecular weight and halogen-induced intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions. A plausible route involves:

  • Bromination of 3-(Trifluoromethyl)Phenylacetic Acid:

    • React 3-(trifluoromethyl)phenylacetic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to introduce bromine at the 4-position.

    • Esterification: Treat the brominated acid with methanol (CH₃OH) and a catalyst (e.g., H₂SO₄) to form the methyl ester .

  • Alternative Pathway:

    • Start with 4-bromo-3-(trifluoromethyl)benzaldehyde, undergo a Wittig reaction with methyl triphenylphosphoranylidene acetate to install the acetate group.

Optimization Considerations

  • Nitration/Reduction Parallels: The nitration and reduction steps described in the synthesis of 4-methyl-3-trifluoromethyl phenylamine highlight the feasibility of manipulating trifluoromethyl-substituted aromatics, though bromination requires distinct conditions.

  • Yield and Purity: Palladium-catalyzed reactions or recrystallization in diisopropyl ether (as seen in ) may enhance purity post-synthesis.

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable in constructing bioactive molecules. For example:

  • Anticancer agents targeting protein kinases .

  • MGLUR2 antagonists for neurological disorders .

Agrochemical Development

The trifluoromethyl group’s resistance to metabolic degradation aids in designing herbicides and insecticides with prolonged activity.

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